Tetrakis(salicylideneaminoethyl)methane
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Overview
Description
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol is a complex organic compound with the molecular formula C33H32N4O4 and a molecular weight of 548.63 g/mol . This compound is known for its unique structure, which includes multiple phenolic and imine groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and a diamine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bonds. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified phenolic and imine derivatives .
Scientific Research Applications
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol exerts its effects is primarily through its interaction with metal ions and biological molecules. The phenolic and imine groups can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar compounds to 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol include:
- N,N′,N′′,N′′′-Tetrasalicylidenetetrakis(aminomethyl)methane
- Tetrakis[(o-hydroxybenzylideneamino)methyl]methane
These compounds share similar structural features, such as multiple phenolic and imine groups, but differ in the specific arrangement and connectivity of these groups. The uniqueness of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol lies in its specific molecular configuration, which imparts distinct chemical and physical properties .
Properties
CAS No. |
3221-64-5 |
---|---|
Molecular Formula |
C33H32N4O4 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,2-bis[[(2-hydroxyphenyl)methylideneamino]methyl]propyl]iminomethyl]phenol |
InChI |
InChI=1S/C33H32N4O4/c38-29-13-5-1-9-25(29)17-34-21-33(22-35-18-26-10-2-6-14-30(26)39,23-36-19-27-11-3-7-15-31(27)40)24-37-20-28-12-4-8-16-32(28)41/h1-20,38-41H,21-24H2 |
InChI Key |
AUGGJOPHYLIYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)(CN=CC3=CC=CC=C3O)CN=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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